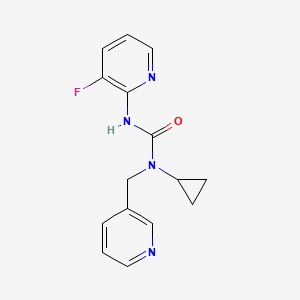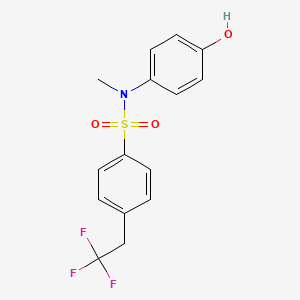
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research applications. CPI-455 is a potent inhibitor of the histone methyltransferase G9a, which plays a key role in epigenetic regulation of gene expression.
Mécanisme D'action
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea inhibits G9a by binding to its catalytic domain, which prevents it from methylating histone H3 lysine 9 (H3K9). This leads to a decrease in the levels of H3K9me2 and H3K9me3, which are epigenetic modifications that are associated with gene silencing. The inhibition of G9a by this compound results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages. This compound has been shown to be selective for G9a, as it does not inhibit other histone methyltransferases or DNA methyltransferases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea is its potency and selectivity for G9a. This makes it a valuable tool for studying the role of G9a in epigenetic regulation of gene expression and cancer biology. However, one limitation of this compound is its solubility, as it is poorly soluble in water and requires the use of organic solvents for in vitro experiments. Another limitation is its stability, as it can degrade over time and lose its potency.
Orientations Futures
There are several future directions for research on 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea. One direction is to study its efficacy in animal models of cancer, as well as its toxicity and pharmacokinetics. Another direction is to investigate its potential for combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the role of G9a in other diseases and disorders, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more potent and selective G9a inhibitors is an important goal for future research.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-chloro-3-fluoropyridine, which is reacted with cyclopropylamine to form 1-cyclopropyl-3-(3-fluoropyridin-2-yl)urea. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea has been shown to be a potent inhibitor of G9a, which is a histone methyltransferase that plays a key role in the epigenetic regulation of gene expression. G9a is overexpressed in various types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3-fluoropyridin-2-yl)-1-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-4-2-8-18-14(13)19-15(21)20(12-5-6-12)10-11-3-1-7-17-9-11/h1-4,7-9,12H,5-6,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHVNWKVCYCPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CC=C2)C(=O)NC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
![1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7678594.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7678595.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![Methyl 2-[2-[(2-bromofuran-3-carbonyl)amino]phenyl]acetate](/img/structure/B7678609.png)
![1-(Cyclobutylmethyl)-3-[2-(2-methylpyrazol-3-yl)ethyl]-1-propan-2-ylurea](/img/structure/B7678613.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)

![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)
